

Application Notes and Protocols: AVN-101 Hydrochloride for Injection

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Compound of Interest

Compound Name: AVN-101 hydrochloride

Cat. No.: B605702

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Introduction

AVN-101 hydrochloride is a multi-target drug candidate with high affinity for various serotonin, adrenergic, and histamine receptors, making it a compound of significant interest for neurological and psychiatric research. As a potent 5-HT₇ receptor antagonist, it holds promise for investigating its role in various central nervous system disorders.^{[1][2][3][4][5]} Proper preparation of **AVN-101 hydrochloride** for injection is critical to ensure its efficacy, safety, and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation of **AVN-101 hydrochloride** for injection, along with summaries of its chemical properties, receptor binding affinities, and protocols for relevant in vivo experiments.

Chemical and Physical Properties

AVN-101 hydrochloride is the salt form of AVN-101, with the following chemical and physical properties:

Property	Value	Source
Chemical Name	2,8-dimethyl-5-penethyl- 2,3,4,5-tetrahydro-1h- pyrido[4,3-B]indole hydrochloride	[2]
Molecular Formula	C21H25ClN2	[6]
Molecular Weight	340.9 g/mol	[6]
Appearance	White powder	[7]
Solubility	DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 1 mg/ml	[8]
Storage	Store at -20°C for long-term stability (≥ 4 years).	

Receptor Binding Affinity

AVN-101 hydrochloride exhibits a multi-target receptor binding profile, with high affinity for the following receptors:

Receptor Subtype	Ki (nM)
Serotonin Receptors	
5-HT7	0.153
5-HT2C	1.17
5-HT2A	1.56
5-HT6	2.04
5-HT2B	10.6
5-HT5A	20.8
5-HT1A	>30
Adrenergic Receptors	
α 2A	0.41
α 2B	1.77
α 2C	3.55
Histamine Receptors	
H1	0.58
H2	89

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Preparation of AVN-101 Hydrochloride for Injection

This protocol describes the preparation of a sterile solution of **AVN-101 hydrochloride** suitable for in vivo administration (e.g., intraperitoneal or intravenous injection in animal models). This is a general guideline and should be adapted based on the specific experimental requirements and institutional guidelines for sterile compounding.

Materials:

- **AVN-101 hydrochloride** powder

- Sterile Water for Injection (WFI)
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Saline (0.9% sodium chloride), sterile, injectable grade
- Sterile vials
- Sterile syringes and needles
- 0.22 µm sterile syringe filter
- Laminar flow hood or biological safety cabinet

Protocol:

- Aseptic Technique: Perform all steps under a laminar flow hood or in a biological safety cabinet to maintain sterility. Use sterile equipment and consumables throughout the procedure.
- Vehicle Preparation (if required): Due to the limited aqueous solubility of AVN-101, a co-solvent system is often necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile aqueous vehicle such as saline.
 - Example Vehicle: A 10% DMSO in saline solution can be prepared by aseptically adding 1 part sterile DMSO to 9 parts sterile saline.
- Dissolving **AVN-101 Hydrochloride**:
 - Calculate the required amount of **AVN-101 hydrochloride** based on the desired final concentration and volume.
 - In a sterile vial, add the calculated amount of **AVN-101 hydrochloride** powder.
 - Add a small volume of sterile DMSO to the vial to dissolve the powder completely. Vortex briefly if necessary to ensure complete dissolution.

- Dilution to Final Concentration:
 - Slowly add the sterile saline (or the prepared vehicle from step 2) to the dissolved **AVN-101 hydrochloride** solution while gently swirling the vial. Add the aqueous solution dropwise to prevent precipitation of the compound.
 - Bring the solution to the final desired volume with sterile saline.
- Sterile Filtration:
 - Draw the final solution into a sterile syringe.
 - Attach a 0.22 µm sterile syringe filter to the syringe.
 - Filter the solution into a final sterile vial. This step removes any potential microbial contamination.
- Storage and Handling:
 - Store the prepared injection solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquots can be stored at -20°C.^[5] Avoid repeated freeze-thaw cycles.
 - Before administration, visually inspect the solution for any precipitation or discoloration. If observed, the solution should not be used.

Experimental Protocols

The following are examples of in vivo experimental protocols where **AVN-101 hydrochloride** has been utilized.

Forced Swim Test (Mouse Model of Antidepressant Activity)

Objective: To assess the antidepressant-like effects of **AVN-101 hydrochloride**.

Materials:

- Male BALB/c mice
- **AVN-101 hydrochloride** injection, prepared as described above
- Vehicle control injection
- Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
- Video recording equipment and analysis software

Protocol:

- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer **AVN-101 hydrochloride** (e.g., 0.05 mg/kg, i.p.) or vehicle control to the mice.[4][5] Dosing can be done once daily for a period of 4 days.[5]
- Forced Swim Test: 30-60 minutes after the final injection, place each mouse individually into the glass beaker filled with water.
- Recording: Record the behavior of each mouse for a period of 6 minutes.
- Analysis: Analyze the last 4 minutes of the recording for the total duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
- Post-test Care: After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.

Elevated Plus Maze (Mouse Model of Anxiolytic Activity)

Objective: To evaluate the anxiolytic-like effects of **AVN-101 hydrochloride**.

Materials:

- Male BALB/c mice
- **AVN-101 hydrochloride** injection, prepared as described above

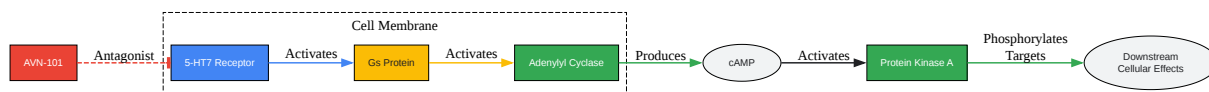
- Vehicle control injection
- Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
- Video tracking software

Protocol:

- Acclimation: Acclimate mice to the testing room with dim lighting for at least 1 hour before the experiment.
- Drug Administration: Administer **AVN-101 hydrochloride** (e.g., 0.2, 1, and 5 mg/kg, i.p.) or vehicle control to the mice.[\[4\]](#)[\[5\]](#)
- Elevated Plus Maze Test: 30-60 minutes after injection, place each mouse in the center of the elevated plus maze, facing an open arm.
- Recording: Allow the mouse to explore the maze for 5 minutes, and record its movements using a video tracking system.
- Analysis: Analyze the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect.
- Post-test Care: Return the mice to their home cages after the test.

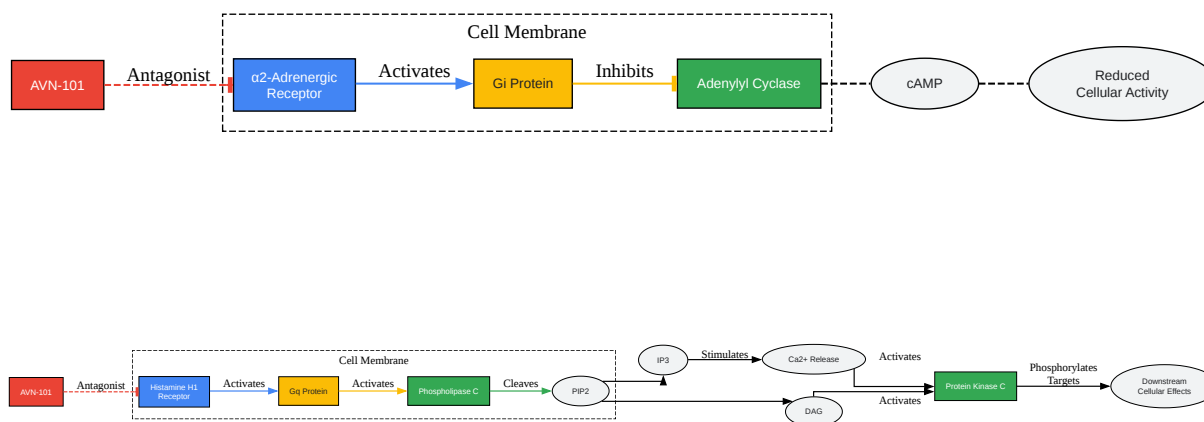
Signaling Pathways

AVN-101 hydrochloride's pharmacological effects are mediated through its interaction with multiple G protein-coupled receptors (GPCRs). The primary signaling pathways for its main targets are illustrated below.



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Caption: 5-HT7 Receptor Gs Signaling Pathway.



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